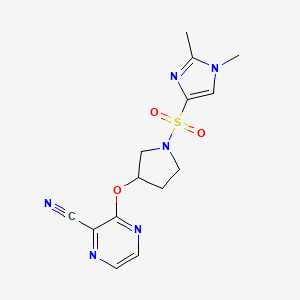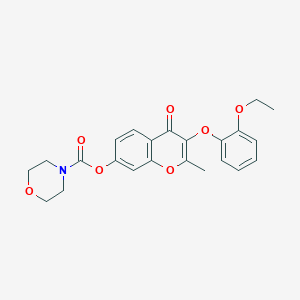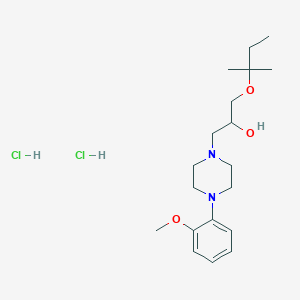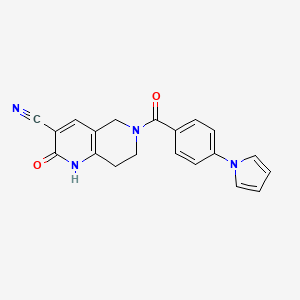![molecular formula C20H18N4O4 B2497083 N-(2-{[6-(piridin-2-il)piridazin-3-il]oxí}etil)-2,3-dihidro-1,4-benzodioxina-2-carboxamida CAS No. 1257551-00-0](/img/structure/B2497083.png)
N-(2-{[6-(piridin-2-il)piridazin-3-il]oxí}etil)-2,3-dihidro-1,4-benzodioxina-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]oxy}ethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a useful research compound. Its molecular formula is C20H18N4O4 and its molecular weight is 378.388. The purity is usually 95%.
BenchChem offers high-quality N-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]oxy}ethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]oxy}ethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catálisis y Síntesis de Cetonas Aromáticas
El compuesto exhibe potencial en la síntesis catalizada por cobre. Específicamente, permite la conversión eficiente de piridin-2-il-metanos a piridin-2-il-metanonas a través de un enfoque de oxidación directa Csp3-H utilizando agua en condiciones suaves . Este método es valioso para la preparación de cetonas aromáticas, que son intermediarios farmacéuticos cruciales.
Formación de N-Heterociclo
Se han explorado aplicaciones sintéticas preliminares de N-(piridin-2-il)imidatos derivados de este compuesto. Estos imidatos se pueden convertir fácilmente en N-heterociclos, como 2-(4-clorofenil)-4,5-dihidro-1H-imidazol y 2-(4-clorofenil)-1,4,5,6-tetrahidropirimidina, en presencia de etilendiamina y 1,3-diaminopropano correspondientes .
Actividad Antifúngica
Los estudios han investigado las propiedades antifúngicas de compuestos relacionados. Si bien no hay datos específicos sobre este compuesto, vale la pena explorar su potencial como agente antifúngico. Los investigadores generalmente evalúan las zonas de inhibición y las concentraciones mínimas inhibitorias (CMI) para evaluar la actividad antifúngica .
Agentes Antituberculosos
Aunque no se ha estudiado directamente para la actividad antituberculosa, los estudios de acoplamiento molecular pueden proporcionar información sobre posibles interacciones con objetivos relevantes. Investigaciones adicionales podrían explorar su eficacia contra la tuberculosis .
Citotoxicidad en Células Cancerosas
Las características estructurales del compuesto lo hacen interesante para estudios de citotoxicidad. Se han probado nuevos compuestos basados en andamios similares contra líneas celulares de cáncer humano. Investigar sus efectos citotóxicos sobre la viabilidad celular (por ejemplo, HepG2 y MDA-MB-231) podría proporcionar información valiosa .
Mecanismo De Acción
Target of Action
The primary targets of this compound are yet to be identified. The compound is a novel structure and its specific targets in the biological system are still under investigation .
Mode of Action
It is known that the compound interacts with its targets in a specific manner, leading to changes in the biological system
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given its unique structure, it is likely that it interacts with multiple pathways, leading to a variety of downstream effects
Pharmacokinetics
The bioavailability, which is influenced by these properties, is also unknown . Future pharmacokinetic studies will provide valuable information about how this compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted.
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. Preliminary studies suggest that it may have cytotoxic activity against certain human cancer cell lines . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the specific conditions within the cell
Propiedades
IUPAC Name |
N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c25-20(18-13-27-16-6-1-2-7-17(16)28-18)22-11-12-26-19-9-8-15(23-24-19)14-5-3-4-10-21-14/h1-10,18H,11-13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYVGPHAACDBLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCCOC3=NN=C(C=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3As,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B2497001.png)
![2-fluoro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2497003.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2497005.png)

![[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2497008.png)


![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine](/img/structure/B2497012.png)

![Methyl 3-[(2,6-dichlorophenyl)methoxy]thiophene-2-carboxylate](/img/structure/B2497014.png)

![2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine](/img/structure/B2497016.png)


